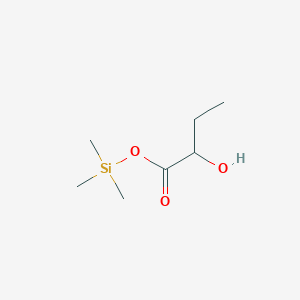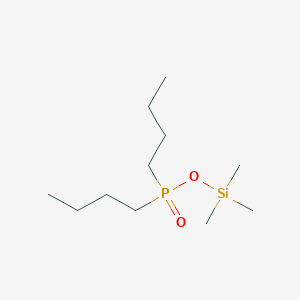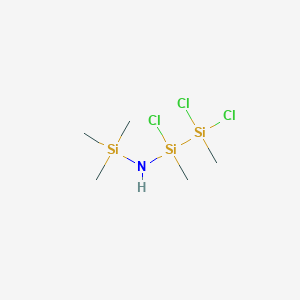
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is a unique organosilicon compound characterized by the presence of silicon, chlorine, and nitrogen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method includes the reaction of trimethylsilylamine with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous acids.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Scientific Research Applications
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs and biomaterials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine involves its ability to undergo various chemical transformations due to the presence of reactive silicon and chlorine atoms. These transformations can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloroethane: A chlorinated hydrocarbon with similar reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated compound with comparable chemical properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: A fluorinated analog with distinct reactivity.
Uniqueness
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is unique due to the presence of both silicon and nitrogen atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated hydrocarbons. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
114025-72-8 |
|---|---|
Molecular Formula |
C5H16Cl3NSi3 |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
[[[chloro-[dichloro(methyl)silyl]-methylsilyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C5H16Cl3NSi3/c1-10(2,3)9-12(5,8)11(4,6)7/h9H,1-5H3 |
InChI Key |
UDVBSMDKYLRJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](C)([Si](C)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
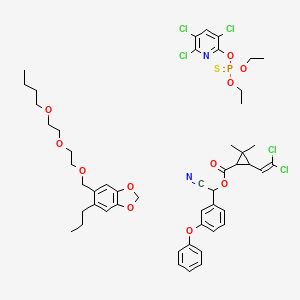
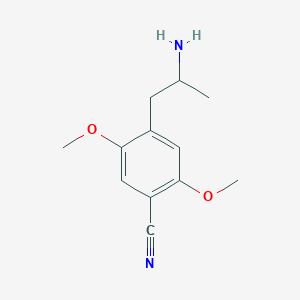


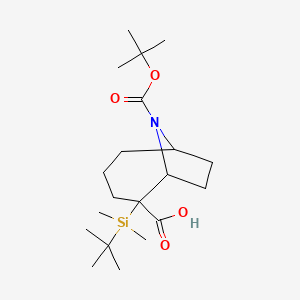
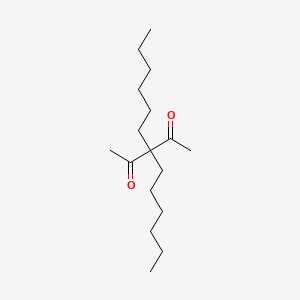
![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
